

ChEBI Ontology for Epiquinine Classification: A Technical Guide

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Compound of Interest

Compound Name: *Epiquinine*

Cat. No.: *B123177*

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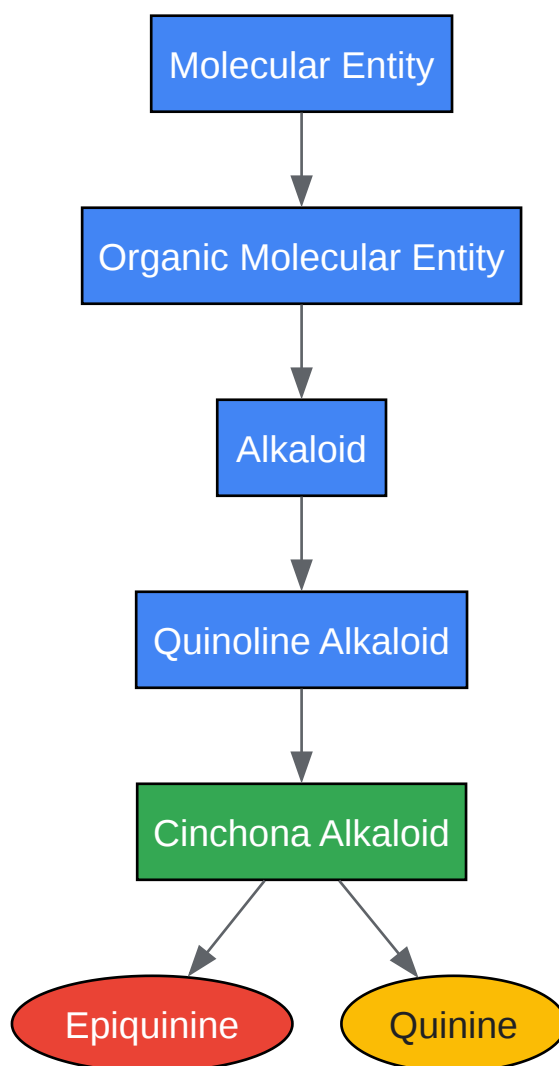
Introduction

Epiquinine, a natural alkaloid found in the bark of the Cinchona tree, is a diastereomer of the well-known antimalarial drug, quinine.[1] Despite sharing the same molecular formula and connectivity, the subtle difference in its three-dimensional structure profoundly impacts its biological activity, rendering it largely inactive as an antimalarial agent.[1][2] This technical guide provides an in-depth exploration of the classification of **epiquinine** within the Chemical Entities of Biological Interest (ChEBI) ontology, its physicochemical properties, stereochemical relationship to quinine, and the experimental protocols for its synthesis and structural elucidation.

ChEBI Ontological Classification

In the ChEBI ontology, **epiquinine** is classified as a cinchona alkaloid.[3][4] This classification places it within a family of alkaloids extracted from various species of the Cinchona tree.[4] The hierarchical classification provides a systematic framework for understanding its origins and its relationship to other similar compounds.

Logical Relationship of **Epiquinine** within ChEBI:



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ChEBI hierarchical classification of **epiquinine**.

Physicochemical and Structural Data

The distinct stereochemistry of **epiquinine** at the C9 position is the primary determinant of its unique chemical and physical properties, which differ from those of quinine.[5]

Chemical Identifiers

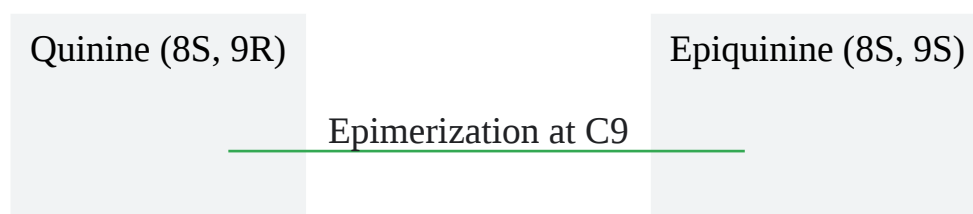
Identifier	Value
ChEBI ID	CHEBI:94816
IUPAC Name	(S)-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol[6]
CAS Number	572-60-1
Molecular Formula	C ₂₀ H ₂₄ N ₂ O ₂ [6]
InChI	InChI=1S/C20H24N2O2/c1-3-13-12-22-9-7-14(13)10-19(22)20(23)16-6-8-21-18-5-4-15(24-2)11-17(16)18/h3-6,8,11,13-14,19-20,23H,1,7,9-10,12H2,2H3/t13-,14-,19-,20-/m0/s1[6]
InChIKey	LOUPRKONTZGTKE-FEBSWUBLSA-N[6]
SMILES	COC1=CC2=C(C=CN=C2C=C1)--INVALID-LINK-- [C@H]2C[C@@H]3CCN2C[C@@H]3C=C[6]

Physicochemical Properties

Property	Value	Reference
Molecular Weight	324.42 g/mol	[6]
Physical Description	Viscous oil	[2]
Melting Point	113-115 °C	
Solubility	Freely soluble in organic solvents.	[2]
pKa ₁ (Quinuclidine N)	~8.5	[1]
pKa ₂ (Quinoline N)	~4.3	[1]
logP	3.44	[7]
Optical Rotation	[α] _D ²² +43° (c=0.95 in 99% alcohol)	[2]

Stereochemical Relationship with Quinine

Epiquinine is the C9 epimer of quinine, meaning they differ only in the spatial arrangement of the hydroxyl group at the C9 position.^[5] This seemingly minor structural change has a dramatic effect on the molecule's overall shape and its biological activity. Quinine and its diastereomer quinidine are potent antimalarials, whereas **epiquinine** and its diastereomer epiquinidine are practically inactive.^{[1][2]}



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Stereochemical relationship between quinine and **epiquinine**.

Experimental Protocols

Synthesis of Epiquinine from Quinine

The conversion of quinine to **epiquinine** is a key laboratory procedure for obtaining this less abundant stereoisomer. One common method involves a two-step process of oxidation followed by reduction.

1. Oxidation of Quinine to Quininone:

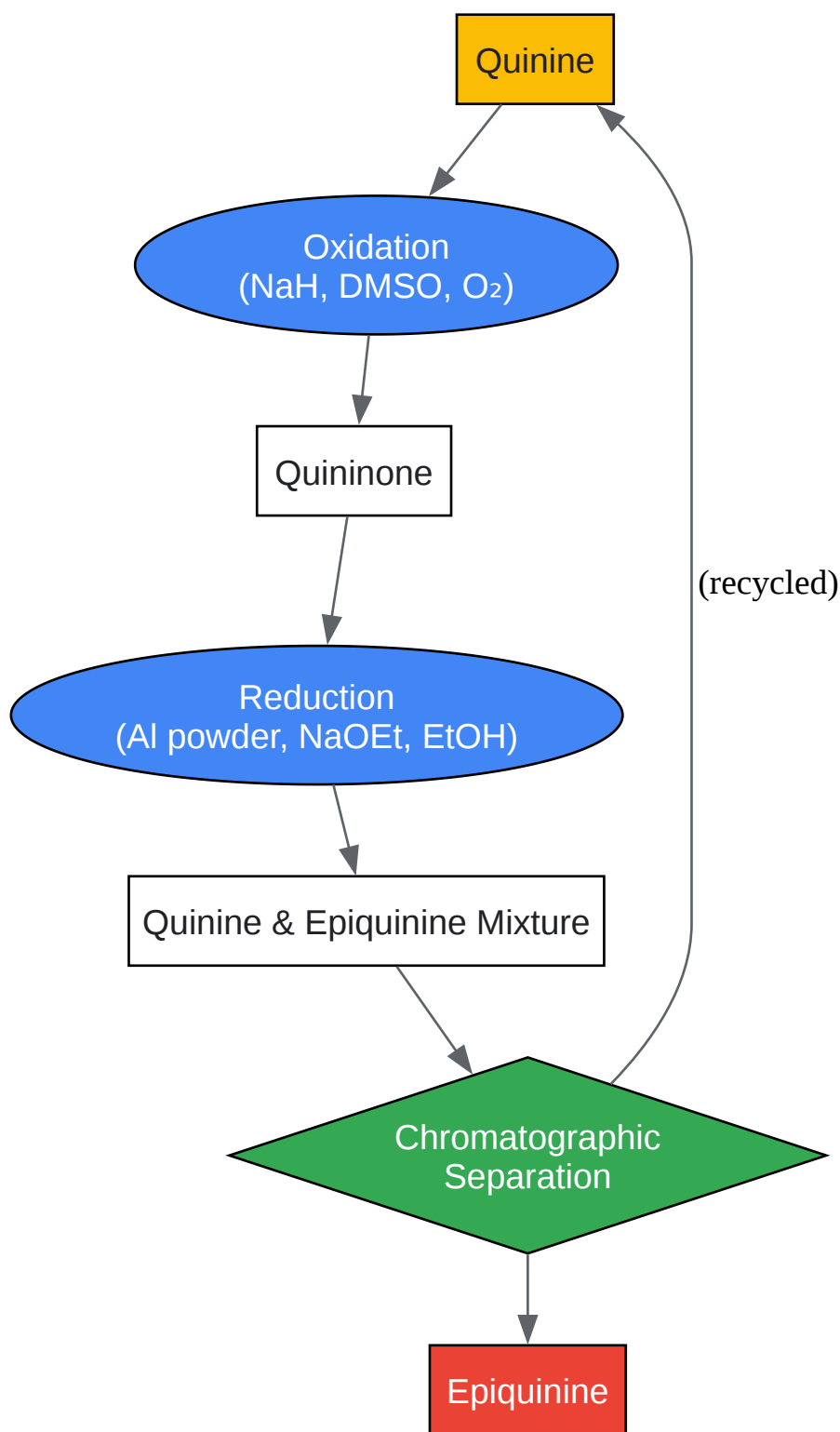
- Objective: To oxidize the secondary alcohol at C9 of quinine to a ketone (quininone).
- Reagents: Quinine, sodium hydride (NaH), dimethyl sulfoxide (DMSO), and oxygen (O₂).^[8]
- Procedure:
 - Dissolve quinine in anhydrous DMSO.
 - Add sodium hydride to the solution to act as a base.

- Bubble oxygen gas through the reaction mixture.
- The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.
- Upon completion, the reaction is quenched, and the quinone intermediate is extracted and purified.

2. Reduction of Quinone to **Epiquinone**:

- Objective: To reduce the ketone group of quinone to a secondary alcohol, yielding a mixture of quinone and **epiquinone**.
- Reagents: Quinone, aluminum powder, sodium ethoxide, and ethanol.[8]
- Procedure:
 - Dissolve the purified quinone in ethanol.
 - Add aluminum powder and sodium ethoxide to the solution.
 - The reaction mixture is stirred at room temperature.
 - The progress of the reduction is monitored by TLC.
 - After the reaction is complete, the mixture is worked up to remove the reagents.
 - The resulting mixture of quinone and **epiquinone** is then separated by chromatography to yield pure **epiquinone**.

Experimental Workflow for **Epiquinone** Synthesis:



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Workflow for the synthesis of **e**piquinine from quinine.

Structural Elucidation by X-ray Crystallography

The definitive three-dimensional structure of **epiquinine**, confirming its stereochemistry, has been determined using single-crystal X-ray diffraction.

- Objective: To determine the precise atomic coordinates and stereoconfiguration of **epiquinine**.
- Methodology:
 - Crystallization: High-quality single crystals of an **epiquinine** salt (e.g., **epiquinine** hydrochloride dihydrate) are grown by slow evaporation from a suitable solvent.[9]
 - Data Collection: A selected crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded on a detector as the crystal is rotated.[9]
 - Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The initial crystal structure is solved using direct methods or Patterson methods. The atomic positions and thermal parameters are then refined to achieve the best fit between the observed and calculated diffraction patterns.[9]

Biological Significance and Applications

The low antimalarial activity of **epiquinine** is attributed to the unfavorable orientation of the N(1) and hydroxyl groups for binding to its biological target.[2] However, derivatives of **epiquinine**, particularly 9-amino(9-deoxy)epi-cinchona alkaloids, have found significant applications as powerful organocatalysts in asymmetric synthesis.[5]

Conclusion

The ChEBI ontology provides a robust framework for the classification of **epiquinine** as a cinchona alkaloid, highlighting its relationship to other members of this important class of natural products. While its biological activity as an antimalarial is negligible compared to its diastereomer quinine, its unique stereochemistry makes it a valuable chiral building block and a precursor for important organocatalysts. The detailed understanding of its synthesis and

structure, as outlined in this guide, is crucial for its application in chemical research and development.

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